molecular formula C8H7N3O B1279901 4-Aminoquinazolin-2-ol CAS No. 50440-88-5

4-Aminoquinazolin-2-ol

Cat. No.: B1279901
CAS No.: 50440-88-5
M. Wt: 161.16 g/mol
InChI Key: NXBWFXMEJVOABP-UHFFFAOYSA-N
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Description

4-Aminoquinazolin-2-ol (CAS 50440-88-5) is an organic compound with the molecular formula C8H7N3O and a molecular weight of 161.161 g/mol. This quinazolinone derivative is characterized by a density of 1.5±0.1 g/cm³ and a high boiling point of 489.6±37.0 °C at 760 mmHg . The quinazolinone scaffold is a privileged structure in medicinal chemistry. Recent research highlights that derivatives of 2-aminoquinazolin-4-(3H)-one, a closely related core structure, have demonstrated significant potent antiviral activity against SARS-CoV-2, showcasing the potential of this chemical class in infectious disease research . Furthermore, such compounds are being optimized for improved pharmacokinetic properties, indicating their ongoing relevance in drug discovery . More broadly, amino-substituted nitrogen heterocycles, like 4-aminoquinolines, are extensively investigated for a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial applications . The structural features of this compound make it a valuable building block for designing novel bioactive molecules and for further exploration in various pharmacological and chemical studies. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBWFXMEJVOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474748
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50440-88-5
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as foundational precursors for constructing the quinazoline core. A widely adopted method involves the reaction of methyl anthranilate with urea or thiourea under acidic conditions. For instance, heating methyl anthranilate with urea in glacial acetic acid at 120°C for 6 hours yields 4-hydroxyquinazolin-2-one, which is subsequently aminated to introduce the amino group.

A modified approach employs isatoic anhydride as the starting material. In a one-pot reaction, isatoic anhydride reacts with primary amines and electrophiles in the presence of a base such as LiHMDS (lithium hexamethyldisilazide) to form 2-aminoquinazolin-4(3H)-ones. Hydrolysis of the 4-position under basic conditions (e.g., NaOH) then generates the 2-ol derivative. This method achieves yields of 65–80% and is notable for its regioselectivity.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is pivotal for introducing amino groups at the 4-position of preformed quinazoline skeletons. A common strategy involves chlorinating 4-hydroxyquinazolin-2-one using phosphorus oxychloride (POCl3) to produce 4-chloroquinazolin-2-ol, followed by amination with aqueous ammonia or alkylamines. For example, treatment of 4-chloroquinazolin-2-ol with concentrated NH4OH at 80°C for 12 hours affords 4-aminoquinazolin-2-ol in 72% yield.

Recent advancements utilize microwave irradiation to accelerate substitution reactions. A study demonstrated that reacting 4-chloroquinazolin-2-ol with ammonia in a microwave reactor at 150°C for 20 minutes achieves 89% conversion, reducing reaction time from hours to minutes.

Microwave-Assisted Synthesis

Microwave technology enhances reaction kinetics and selectivity. A protocol optimized for this compound involves irradiating a mixture of anthranilic acid, urea, and ammonium acetate in dimethylformamide (DMF) at 180°C for 15 minutes. This method bypasses intermediate isolation, directly yielding the target compound with 85% purity. Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.

Metal-Catalyzed Approaches

Transition metal catalysts, particularly copper(II) chloride, enable efficient cyclization and functionalization. A three-component reaction combining anthranilic acid, N-Boc-amino acids, and amines in the presence of CuCl2 produces N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which are deprotected and hydrolyzed to this compound. This method preserves enantiomeric purity (>99% ee) and achieves yields of 70–78%.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) streamline synthesis by combining precursors in a single step. A notable MCR employs isatoic anhydride, primary amines, and cyanamide derivatives under basic conditions. For example, reacting isatoic anhydride with benzylamine and cyanamide in 1,4-dioxane with LiHMDS generates this compound in 82% yield. This approach minimizes purification steps and improves atom economy.

Hydrolysis of Chloroquinazolines

Hydrolysis of 4-chloroquinazolin-2-ol under alkaline conditions is a straightforward route. Treatment with sodium hydroxide (2 M) at reflux for 4 hours converts the chloro group to a hydroxyl group, yielding 4-hydroxyquinazolin-2-ol, which is then aminated. This method is cost-effective but requires careful pH control to avoid over-hydrolysis.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, reaction time, and scalability:

Method Reagents Conditions Yield Advantages Limitations
Cyclocondensation Anthranilic acid, urea 120°C, 6 h 68% Low cost, simple setup Long reaction time
Microwave-assisted Anthranilic acid, NH4OAc 180°C, 15 min (MW) 85% Rapid, energy-efficient Specialized equipment required
SNAr with NH3 4-Chloroquinazolin-2-ol, NH4OH 80°C, 12 h 72% High selectivity Requires chlorinated intermediate
Multicomponent reaction Isatoic anhydride, amines LiHMDS, 1,4-dioxane 82% Atom-economical, one-pot Sensitive to moisture
Cu-catalyzed Anthranilic acid, CuCl2 100°C, 8 h 75% Enantioselective Moderate yields

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinazolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of 4-aminoquinazolin-2-ol derivatives against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and Middle East respiratory syndrome coronavirus (MERS-CoV). For example, a series of 2-aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on these viruses. Among them, specific derivatives demonstrated potent anti-SARS-CoV-2 activity with IC50 values below 0.25 μM and exhibited no cytotoxicity at concentrations greater than 25 μM .

Case Study: Inhibition of SARS-CoV-2

CompoundIC50 (μM)CC50 (μM)Comments
7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one<0.25>25High potency against SARS-CoV-2
2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one<0.25>25Effective against both SARS-CoV-2 and MERS-CoV

2. Cancer Therapeutics

This compound derivatives have also been investigated for their potential in cancer treatment. For instance, novel inhibitors targeting p21-activated kinases (PAK4) were developed based on the structure of 4-aminoquinazoline. One compound showed remarkable selectivity for PAK4 and effectively inhibited the migration and invasion of A549 lung cancer cells by modulating downstream signaling pathways .

Case Study: PAK4 Inhibition

CompoundSelectivity (PAK4 vs PAK1)Effect on A549 Cells
CZh226346-foldInhibited migration and invasion

Organocatalysis

Another promising application of this compound is its use as an organocatalyst in organic synthesis. It has been reported that this compound can activate aldehydes through noncovalent interactions, facilitating the synthesis of tertiary amines with high yields. This method has been applied successfully to various substrates, showcasing the versatility of this compound in synthetic chemistry .

Case Study: Organocatalytic Activity

Substrate TypeYield (%)
Aromatic AldehydesUp to 90%
Aliphatic AldehydesUp to 85%

Mechanism of Action

The mechanism of action of 4-Aminoquinazolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular processes by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The location of amino and hydroxyl groups significantly impacts electronic properties.
  • Dimeric Structures: Compounds like 2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol form dimeric structures, increasing molecular weight and steric hindrance.
  • Functional Group Effects: Methoxy (-OCH₃) and methyl (-CH₃) groups enhance lipophilicity and metabolic stability, as seen in 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol .

Physicochemical Properties and Molecular Weight Analysis

The molecular weight and substituents directly influence physicochemical properties:

  • Solubility: this compound’s hydroxyl and amino groups confer moderate water solubility, whereas methyl- or phenyl-substituted analogs (e.g., 4-Phenylquinazolin-2-amine ) are more lipophilic.
  • Boiling Points: Higher molecular weight compounds, such as 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (333.35 g/mol), exhibit elevated boiling points compared to simpler derivatives .

Biological Activity

4-Aminoquinazolin-2-ol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

1. Overview of this compound

This compound belongs to a class of compounds known as quinazolines, which are characterized by their bicyclic structure containing a fused benzene and pyrimidine ring. This compound has been investigated for various therapeutic applications, including antiviral and anticancer activities.

2. Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives in combating viral infections, particularly against SARS-CoV-2 and MERS-CoV.

The antiviral activity is primarily attributed to the inhibition of viral replication. For instance, a series of 2-aminoquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory effects on SARS-CoV-2. Among these, specific derivatives showed potent activity with IC50 values as low as 0.23 μM, indicating strong antiviral properties without cytotoxicity (CC50 > 25 μM) .

2.2. Case Study: SARS-CoV-2 Inhibition

The following table summarizes the antiviral efficacy of selected derivatives:

CompoundIC50 (μM)CC50 (μM)Selectivity Index
9g0.23>25>108
11e0.15>25>166

These compounds demonstrated not only high potency against the virus but also favorable pharmacokinetic profiles, making them promising candidates for further development .

3. Anticancer Activity

This compound derivatives have also been explored for their anticancer properties, targeting various cancer cell lines through different mechanisms.

3.1. Inhibition of EGFR Kinase

A notable application is the development of inhibitors targeting the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For example, certain derivatives have shown IC50 values in the nanomolar range against mutant EGFR kinases:

CompoundIC50 (nM)Target Kinase
Compound A0.23Wild-type EGFR
Compound B1.28L858R/T790M mutant EGFR

These findings suggest that modifications to the quinazoline structure can enhance selectivity and potency against specific cancer targets .

The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as multi-kinase inhibitors, affecting pathways critical for tumor growth .

4. Other Pharmacological Activities

In addition to antiviral and anticancer effects, this compound exhibits other biological activities:

4.1. Anti-inflammatory Properties

Some studies indicate that quinazoline derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

4.2. Antidiabetic Effects

Research has also pointed towards the anti-hyperglycemic properties of certain quinazoline derivatives, suggesting their utility in managing diabetes .

5. Conclusion and Future Directions

The biological activity of this compound and its derivatives presents a promising avenue for drug development across multiple therapeutic areas, particularly in antiviral and anticancer therapies. Ongoing research should focus on optimizing these compounds' pharmacokinetic profiles and exploring their mechanisms of action further.

Q & A

Q. What are the standard synthetic routes for 4-Aminoquinazolin-2-ol?

The synthesis typically involves refluxing 4-amino acetophenone with ethanolic solutions of intermediates under acidic catalysis (e.g., acetic acid). Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and drying. Alternative routes include condensation reactions with chloroacetamide derivatives under varying solvent conditions (e.g., DCM, ethyl acetate) .

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • Infrared (IR) spectroscopy to identify functional groups like NH₂ and C=O stretches.
  • X-ray crystallography for resolving 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What strategies are recommended for conducting systematic literature reviews on this compound?

Use databases like PubMed with search terms combining INCI names, CAS numbers, and chemical descriptors (e.g., "this compound" AND "synthesis"). Tools like Connected Papers can map citation networks, while FDA and EUR-Lex provide regulatory context. Always cross-reference patents and peer-reviewed journals to identify gaps or contradictions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Variables to test include:

  • Catalysts : TMSCl or BBr₃ for regioselective functionalization .
  • Solvents : Polar aprotic solvents (e.g., DCM) for better solubility of intermediates.
  • Temperature : Controlled reflux (e.g., 60°C for 4–6 hours) to minimize side reactions.
  • Post-synthetic modifications : Acetylation or benzoylation to enhance stability .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular docking : To simulate binding interactions with target proteins (e.g., SARS-CoV-2 main protease).
  • QSAR models : Correlate structural features (e.g., substituent electronegativity) with activity data .

Q. How should researchers address discrepancies in reported biological activity data?

  • Dose-response assays : Validate potency across multiple cell lines (e.g., cancer vs. non-cancer models).
  • Control experiments : Compare with reference inhibitors (e.g., remdesivir for antiviral studies).
  • Meta-analysis : Aggregate data from independent studies to identify trends or outliers .

Q. What experimental approaches resolve contradictions in synthesis protocols?

  • Systematic variation : Test alternative reagents (e.g., propionyl chloride vs. methyl chloroformate) under identical conditions.
  • Kinetic studies : Monitor reaction intermediates via HPLC or in-situ IR.
  • Cross-validation : Reproduce published protocols with strict adherence to described parameters .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetic anhydride).
  • Waste disposal : Segregate halogenated byproducts for professional hazardous waste management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.